4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine
Overview
Description
4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine is a chemical compound with the molecular formula C₁₀H₇F₃N₂O and a molecular weight of 228.17 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring substituted with an amine group. It is typically found as a light yellow to yellow powder or crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate amine and a source of oxazole. One common method includes the condensation of 4-(trifluoromethyl)benzaldehyde with glycine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted phenyl oxazole compounds .
Scientific Research Applications
4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-2-(trifluoromethyl)oxazol-5(4H)-one: This compound has a similar structure but with a chlorine atom instead of an amine group.
N-Phenyl-5-(4-(trifluoromethyl)phenyl)oxazol-2-amine: This compound has a phenyl group attached to the oxazole ring instead of an amine group.
Uniqueness
4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine is unique due to the presence of both the trifluoromethyl group and the amine group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amine group allows for further functionalization and interaction with biological targets .
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]-1,3-oxazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-3-1-6(2-4-7)8-5-16-9(14)15-8/h1-5H,(H2,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYREBFILVYDQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC(=N2)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731229 | |
Record name | 4-[4-(Trifluoromethyl)phenyl]-1,3-oxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859721-53-2 | |
Record name | 4-[4-(Trifluoromethyl)phenyl]-1,3-oxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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